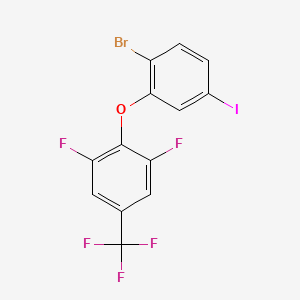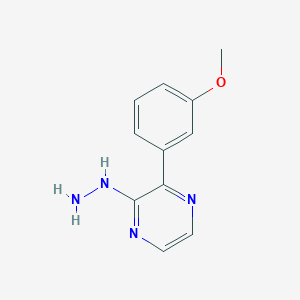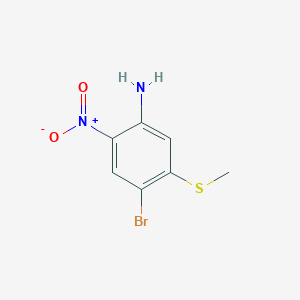
4-Bromo-5-(methylthio)-2-nitrobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(methylthio)-2-nitrobenzenamine is an organic compound characterized by the presence of bromine, methylthio, and nitro functional groups attached to a benzenamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(methylthio)-2-nitrobenzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This is followed by a thiolation reaction to attach the methylthio group. The general steps are as follows:
Nitration: 4-Bromoaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to yield 4-bromo-2-nitroaniline.
Thiolation: The nitro compound is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base like sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(methylthio)-2-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 4-Bromo-5-(methylsulfinyl)-2-nitrobenzenamine, 4-Bromo-5-(methylsulfonyl)-2-nitrobenzenamine.
Reduction: 4-Bromo-5-(methylthio)-1,2-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-5-(methylthio)-2-nitrobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-Bromo-5-(methylthio)-2-nitrobenzenamine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The bromine and methylthio groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-Methylthio-2-nitroaniline: Lacks the bromine atom, which limits its use in substitution reactions.
4-Bromo-5-(methylthio)-2-aminobenzene:
Uniqueness
4-Bromo-5-(methylthio)-2-nitrobenzenamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propiedades
Fórmula molecular |
C7H7BrN2O2S |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
4-bromo-5-methylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2S/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |
Clave InChI |
PREZTSPTOCCJOX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



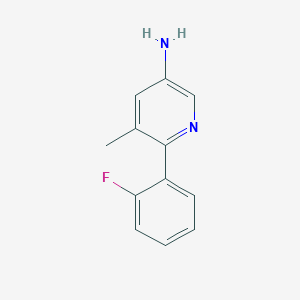

![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)

![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

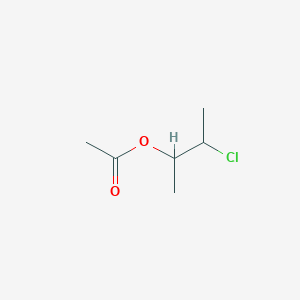

![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

